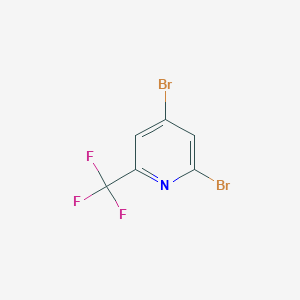
2,4-Dibromo-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2,4-Dibromo-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Br2F3N . It is a pyridine derivative, which is a class of compounds that contain a ring structure made up of four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-(trifluoromethyl)pyridine consists of a pyridine ring substituted with two bromine atoms, a trifluoromethyl group, and a nitrogen atom . The exact mass of the molecule is 302.85100 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dibromo-6-(trifluoromethyl)pyridine are not fully detailed in the available sources. The molecular weight of the compound is 304.89000 .Applications De Recherche Scientifique
Synthesis and Functionalization
2,4-Dibromo-6-(trifluoromethyl)pyridine serves as a versatile intermediate in organic synthesis, particularly in the construction of complex pyridine derivatives. It has been utilized in solvent-free synthesis methods, such as the formation of 2,4,6-triarylpyridines, which are significant due to their wide range of biological and pharmaceutical properties. These properties include anti-convulsant, anesthetic, anti-malarial, and vasodilator activities, as well as applications in photodynamic cancer therapy due to their π-stacking ability in supramolecular chemistry (Maleki, 2015).
Coordination Chemistry and Ligand Design
Derivatives of 2,4-Dibromo-6-(trifluoromethyl)pyridine have been explored in coordination chemistry and ligand design, contributing to the development of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. This highlights the compound's utility in creating versatile terpyridine analogues for advanced material science applications (Halcrow, 2005).
Antimicrobial and DNA Interaction Studies
Studies on related halogenated pyridine derivatives, such as 5-Bromo-2-(trifluoromethyl)pyridine, have shown potential in antimicrobial activities and DNA interactions. Spectroscopic, optical, and density functional theory studies of these compounds provide insights into their structural and electronic properties, which could be relevant for designing new antimicrobial agents and understanding their mechanisms of action at the molecular level (Vural & Kara, 2017).
Safety And Hazards
2,4-Dibromo-6-(trifluoromethyl)pyridine is intended for research and development use only and is not for medicinal or household use . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment/face protection when handling this compound .
Orientations Futures
The future directions for the research and application of 2,4-Dibromo-6-(trifluoromethyl)pyridine and other TFMP derivatives are promising. They are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . Currently, several TFMP derivatives are undergoing clinical trials .
Propriétés
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHNRBSOYSYLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858658 | |
| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-(trifluoromethyl)pyridine | |
CAS RN |
1211539-45-5 | |
| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



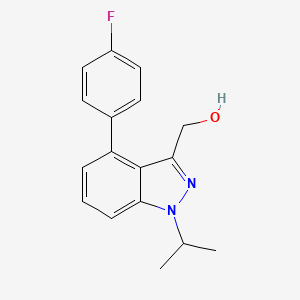
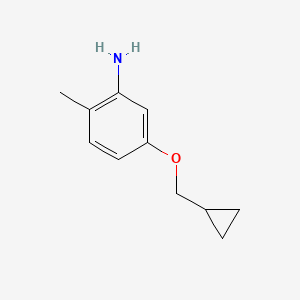
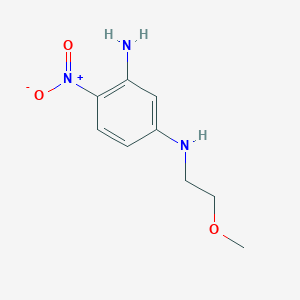
![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)
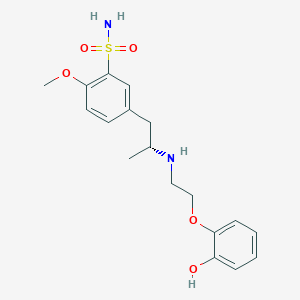
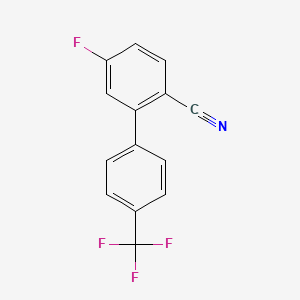
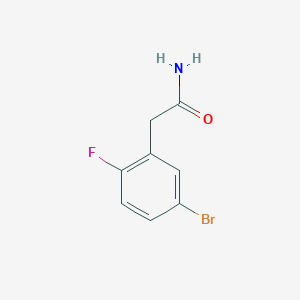
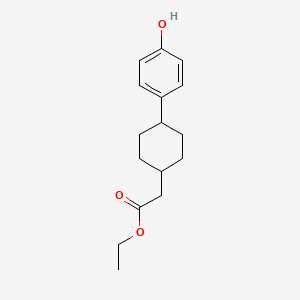
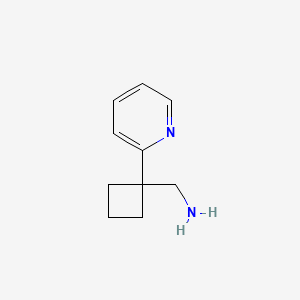
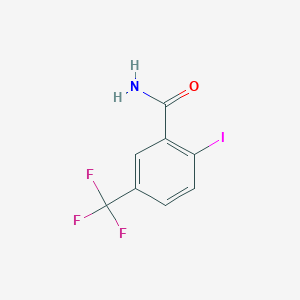
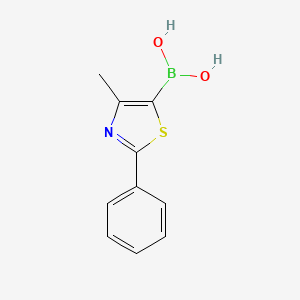
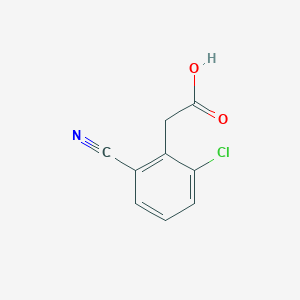
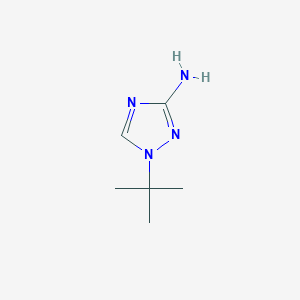
![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)